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Introduction
Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful single-cell analysis

technology that utilizes antibodies tagged with stable heavy metal isotopes to enable highly

multiparametric proteomic studies.[1][2] This technique overcomes the limitations of spectral

overlap seen in traditional fluorescence-based flow cytometry, allowing for the simultaneous

measurement of over 40 parameters on a single cell.[2][3] The selection of metal isotopes is a

critical aspect of designing a successful CyTOF experiment. Cerium-140 (¹⁴⁰Ce) is a stable

isotope of the lanthanide series that has found a niche in mass cytometry panel design.[4] This

document provides detailed application notes and protocols for the effective use of ¹⁴⁰Ce-

conjugated antibodies in CyTOF experiments.

Application Notes
Advantages of Using Cerium-140

Distinct Mass: ¹⁴⁰Ce has a unique mass that is readily detectable by the time-of-flight mass

spectrometer.[5]

Low Natural Abundance in Cells: Like other lanthanides, cerium is not naturally present in

biological systems, which results in low background signal.[2]
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Predictable Oxide Formation: While Cerium can form oxides (¹⁴⁰Ce¹⁶O⁺) that are detected at

a mass of 156 (in the ¹⁵⁶Gd channel), this formation is predictable and can be accounted for

during panel design and data analysis.[6] Instrument tuning aims to keep this oxide formation

to a minimum, typically less than 2-3%.[6][7]

Considerations for Panel Design with Cerium-140
The primary consideration when incorporating ¹⁴⁰Ce into a CyTOF panel is its position in the

lower mass range of the lanthanides. The sensitivity of CyTOF instruments is not uniform

across the entire mass range, with the area around 140 Da generally having lower sensitivity

compared to the 153-165 Da range.[8]

Antigen Abundance: Due to the lower sensitivity in the 140 Da region, it is advisable to pair

¹⁴⁰Ce with antibodies targeting highly expressed antigens.[8] This ensures that the signal will

be sufficiently resolved from the baseline.

Spillover:

Oxide Spillover (M+16): The most significant spillover from ¹⁴⁰Ce is into the 156 mass

channel (¹⁴⁰Ce¹⁶O⁺), which corresponds to Gadolinium-156 (¹⁵⁶Gd). Therefore, it is crucial

to avoid placing an antibody targeting a weakly expressed or critical marker in the ¹⁵⁶Gd

channel if a ¹⁴⁰Ce-conjugated antibody is used for a highly expressed marker.[6]

Adjacent Channel Spillover (M+1): Spillover from a highly abundant ¹³⁹La signal into the

¹⁴⁰Ce channel can occur, though it is generally minimal with proper instrument tuning.[9]

Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to the use of ¹⁴⁰Ce in

CyTOF.

Table 1: Properties of Cerium-140
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Property Value Reference

Isotope Cerium-140 (¹⁴⁰Ce) [5]

Natural Abundance of ¹⁴⁰Ce ~88.45% [4][5]

Mass 139.905 u [4]

Primary Oxide Formation ¹⁴⁰Ce¹⁶O⁺ (at mass 156) [6]

Table 2: Example Placement of ¹⁴⁰Ce in a CyTOF Panel

Metal Isotope Antigen Target
Antigen
Expression Level

Rationale

¹³⁹La CD45 High

Lineage marker,

placed in a channel

with known oxide

formation potential.

¹⁴⁰Ce CD3 High

Lineage marker,

suitable for a lower

sensitivity channel.

¹⁴¹Pr CD4 High Lineage marker.

... ... ... ...

¹⁵⁵Gd Ki-67 Medium

Proliferation marker,

placed in a higher

sensitivity region.

¹⁵⁶Gd
Empty or Low

Expression Antigen
Low/None

To avoid spillover from

¹⁴⁰Ce¹⁶O⁺.

... ... ... ...

¹⁷⁶Yb p-STAT3 Low

Signaling molecule,

requires a high

sensitivity channel.
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Table 3: Potential Spillover Considerations for ¹⁴⁰Ce

Source Channel Spillover To Type of Spillover Mitigation Strategy

¹⁴⁰Ce ¹⁵⁶Gd Oxide (M+16)

Avoid placing critical,

low-expression

markers in the ¹⁵⁶Gd

channel.[6]

¹³⁹La ¹⁴⁰Ce
Abundance Sensitivity

(M+1)

Assign ¹³⁹La to a

marker that is not co-

expressed on the

same cells as the

¹⁴⁰Ce target if

possible.[9]

Experimental Protocols
Protocol 1: Antibody Conjugation with ¹⁴⁰Ce Isotope
This protocol outlines the general steps for conjugating a purified, carrier-free antibody with a

¹⁴⁰Ce isotope using a metal-chelating polymer kit (e.g., Maxpar® X8 from Standard BioTools).

Materials:

Purified, carrier-free antibody (0.5 mg/mL or higher)

Maxpar® X8 Antibody Labeling Kit

¹⁴⁰Ce metal solution

Reducing agent (e.g., TCEP)

Reaction and wash buffers provided in the kit

Centrifugal filter units (e.g., 50 kDa cutoff)

UV-Vis Spectrophotometer
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Procedure:

Antibody Preparation: If the antibody is not in a conjugation-compatible buffer, perform a

buffer exchange into an appropriate buffer (e.g., PBS without protein carriers or

preservatives).

Antibody Reduction: Partially reduce the antibody to expose free sulfhydryl groups in the

hinge region. This is typically done by incubating the antibody with a reducing agent like

TCEP for 30 minutes at 37°C.[10]

Metal Loading of Polymer: While the antibody is being reduced, load the metal-chelating

polymer with the ¹⁴⁰Ce isotope solution. This involves incubating the polymer with the metal

solution for a specified time.

Conjugation Reaction: Combine the reduced antibody with the ¹⁴⁰Ce-loaded polymer. The

maleimide groups on the polymer will react with the free sulfhydryl groups on the antibody.

Incubate for 1-2 hours at 37°C.[10]

Washing and Concentration: Wash the conjugated antibody to remove any unconjugated

polymer and excess metal. This is typically done using centrifugal filter units.

Quantification and Storage: Determine the final concentration of the conjugated antibody

using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.[11] Add a

protein-based stabilizer and store at 4°C.

Validation: Validate the ¹⁴⁰Ce-conjugated antibody by staining known positive and negative

control cells and analyzing them on the CyTOF instrument.[11] Perform a titration to

determine the optimal staining concentration.[10]

Protocol 2: Staining of Cells with a ¹⁴⁰Ce-conjugated
Antibody
This protocol describes a typical cell surface staining procedure.

Materials:

Single-cell suspension (e.g., PBMCs)
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Cell Staining Buffer (CSB; e.g., PBS with 0.5% BSA and 2mM EDTA)

Fc receptor blocking solution (if required)

Cocktail of metal-conjugated antibodies, including the ¹⁴⁰Ce-conjugated antibody

Live/dead stain (e.g., cisplatin or rhodium intercalator)

Fixation/Permeabilization buffer

DNA intercalator (e.g., Iridium-191/193)

Cell acquisition solution (CAS) or deionized water

EQ™ Four Element Calibration Beads[1][11]

Procedure:

Cell Preparation: Start with a single-cell suspension. Count the cells and aliquot

approximately 1-3 million cells per staining tube.

Live/Dead Staining: Resuspend cells in a protein-free buffer and add the live/dead

intercalator (e.g., 25 µM cisplatin) for 1-5 minutes at room temperature.[12] Quench the

reaction with CSB.

Fc Receptor Blocking: (Optional) If staining cells with high Fc receptor expression (e.g.,

macrophages), incubate with an Fc blocking solution for 10 minutes at room temperature.

[13]

Surface Antibody Staining: Add the cocktail of metal-conjugated antibodies (including the

¹⁴⁰Ce-antibody) to the cells. Incubate for 30 minutes at room temperature.[14]

Washing: Wash the cells twice with CSB to remove unbound antibodies.

Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and

incubate for at least 1 hour at room temperature or overnight at 4°C. This step also includes

the DNA intercalator (e.g., Iridium-191/193) which will stain the nucleus of all cells.[13]
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Final Washes: Wash the cells twice with CSB and then twice with deionized water.[15]

Resuspension for Acquisition: Resuspend the final cell pellet in deionized water containing

EQ™ Four Element Calibration Beads at a concentration of 0.5-1 x 10⁶ cells/mL.[15] The

beads will be used for data normalization.[11]

Protocol 3: Data Acquisition on a CyTOF Instrument
Procedure:

Instrument Tuning: Before acquiring samples, tune the CyTOF instrument using a tuning

solution to ensure optimal performance. The goal is to maximize signal intensity while

minimizing oxide formation.[7]

Sample Acquisition: Acquire the prepared cell suspension on the CyTOF instrument. Aim for

an event rate of 300-500 events per second to ensure good single-cell resolution.[7]

Data Normalization: Use the signal from the EQ™ Four Element Calibration Beads to

normalize the data, correcting for signal fluctuations over the course of the acquisition.[11]

Data Analysis: Analyze the generated .fcs files using appropriate software. This will involve

de-barcoding (if applicable), gating to select single, live cells, and then further analysis to

identify cell populations based on the expression of the markers in the panel, including the

one tagged with ¹⁴⁰Ce. Be sure to check for any spillover from the ¹⁴⁰Ce channel into the

¹⁵⁶Gd channel.
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Caption: General workflow for a mass cytometry (CyTOF) experiment.
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Caption: Workflow for conjugating an antibody with Cerium-140.
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Caption: Step-by-step protocol for cell staining using a ¹⁴⁰Ce-conjugated antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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